
2-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide” is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications . It contains total 55 bond(s); 27 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 tertiary amine(s) (aromatic), 1 sulfone(s), and 1 tetrahydro-thiophene(s) .
Molecular Structure Analysis
The molecular formula of “2-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide” is C12H20ClNO3S and its molecular weight is 293.81 g/mol . It contains a cyclohexyl group, a dioxothiolan group, and an acetamide group .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been found to have significant anticancer activity. Specifically, lead derivatives of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides were synthesized and evaluated in vitro against the HER-2 overexpressed breast cancer cell line SKBr-3 . All the compounds showed activity against HER-2 overexpressed SKBr-3 cells .
Cytotoxic Activities
A series of novel thiosemicarbazone analogs were synthesized and evaluated for their cytotoxic activities . The results showed that thiochromanone-based thiosemicarbazones substituted primarily at the C-8 position exhibited higher cytotoxicity than the corresponding 1,1-dioxo-thiochromanone .
Treatment of Smallpox
Thiosemicarbazones constitute an important class of pharmacophore that has been explored by medicinal chemists owing to its wide range of biological activities, which include antibacterial, antimalarial, antiviral and antitumor activities . Methisazone, which was used for the treatment of smallpox, is an example of a thiosemicarbazone drug .
Antibacterial Activity
As mentioned above, thiosemicarbazones have been found to have antibacterial activity . This suggests that “2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide” may also have potential applications in this area.
Antimalarial Activity
Thiosemicarbazones have also been found to have antimalarial activity . This suggests that “2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide” may also have potential applications in the treatment of malaria.
Antiviral Activity
Thiosemicarbazones have been found to have antiviral activity . This suggests that “2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide” may also have potential applications in the treatment of viral infections.
Direcciones Futuras
The future directions for research on “2-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide” could include further exploration of its synthesis, characterization, and potential applications. Given the interest in related compounds as GIRK channel activators , there may be potential for this compound in pharmaceutical applications.
Mecanismo De Acción
Target of Action
The primary targets of 2-cyclohexyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)acetamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Future studies should focus on identifying these targets and investigating the downstream effects on cellular pathways.
Result of Action
The molecular and cellular effects of 2-cyclohexyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)acetamide’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness . .
Propiedades
IUPAC Name |
2-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c14-12(8-10-4-2-1-3-5-10)13-11-6-7-17(15,16)9-11/h10-11H,1-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCFKPQXVUMSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-4-{[3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2819429.png)
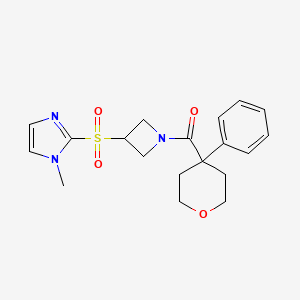


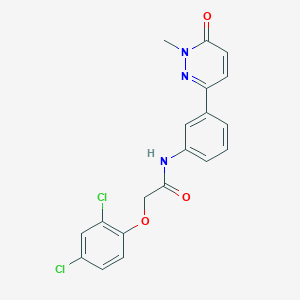

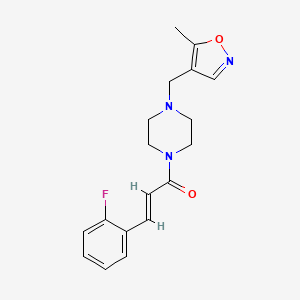
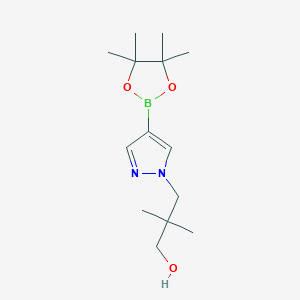
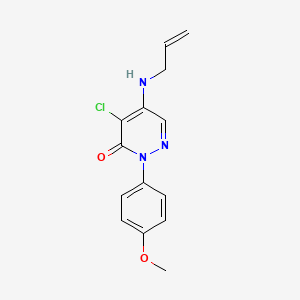
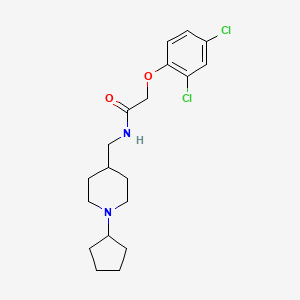

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2819451.png)